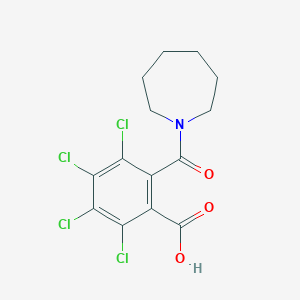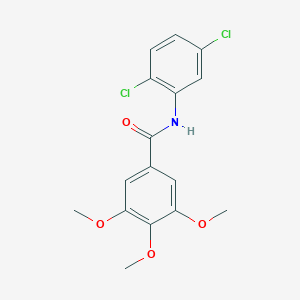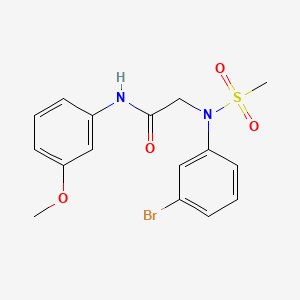![molecular formula C20H24N2O7S B3453160 ethyl 4-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453160.png)
ethyl 4-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
説明
Ethyl 4-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, commonly known as E6080, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. E6080 is a small molecule inhibitor of the FAK (focal adhesion kinase) and PYK2 (proline-rich tyrosine kinase 2) proteins, which play a crucial role in cell adhesion, migration, and invasion.
科学的研究の応用
E6080 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. In cancer, FAK and PYK2 are overexpressed in many types of tumors, and their inhibition by E6080 has been shown to have antitumor effects in preclinical studies (Zhao et al., 2019). E6080 has also been shown to inhibit the activation of fibroblasts and myofibroblasts, which play a crucial role in the development of fibrosis in various organs (Kawano et al., 2017). In addition, E6080 has been shown to have anti-inflammatory effects by inhibiting the migration and activation of immune cells (Matsuda et al., 2018).
作用機序
E6080 exerts its pharmacological effects by inhibiting the activity of FAK and PYK2 proteins, which are involved in various cellular processes, including cell adhesion, migration, and invasion. FAK and PYK2 are activated by various extracellular stimuli, such as growth factors and integrins, and their activation leads to the recruitment of downstream signaling molecules, including Src kinase and PI3K (phosphoinositide 3-kinase), which promote cell survival and proliferation. E6080 inhibits the activation of FAK and PYK2 by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream signaling molecules (Zhao et al., 2019).
Biochemical and Physiological Effects:
E6080 has been shown to have various biochemical and physiological effects, depending on the disease model and cell type. In cancer, E6080 has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and decrease tumor growth in preclinical models (Zhao et al., 2019). In fibrosis, E6080 has been shown to inhibit the activation of fibroblasts and myofibroblasts, decrease collagen deposition, and improve organ function in preclinical models (Kawano et al., 2017). In inflammation, E6080 has been shown to inhibit the migration and activation of immune cells, decrease cytokine production, and improve tissue damage in preclinical models (Matsuda et al., 2018).
実験室実験の利点と制限
E6080 has several advantages for lab experiments, including its high potency and selectivity for FAK and PYK2 proteins, which allows for specific inhibition of these targets. E6080 also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration, which makes it suitable for in vivo studies. However, E6080 also has some limitations, including its low solubility in water, which can make it difficult to formulate for in vivo studies. In addition, E6080 can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on E6080, including its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurological disorders. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of E6080 in preclinical models and to optimize its formulation for in vivo studies. Furthermore, the development of E6080 analogs with improved pharmacological properties and selectivity for FAK and PYK2 proteins could lead to the development of more potent and specific inhibitors for these targets.
特性
IUPAC Name |
ethyl 4-[[2-(2,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-5-29-20(24)14-6-8-15(9-7-14)21-19(23)13-22(30(4,25)26)17-11-10-16(27-2)12-18(17)28-3/h6-12H,5,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCQSKWHDOXCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3453077.png)

![4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3453090.png)

![1-chloro-4-{[4-(4-chlorophenoxy)phenyl]sulfonyl}benzene](/img/structure/B3453107.png)

![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453141.png)
![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3453144.png)

![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453165.png)

![ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453185.png)

![N~1~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3453189.png)